molecular formula C19H22N4O3 B11835681 Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B11835681
M. Wt: 354.4 g/mol
InChI Key: HFVONDIBOKPENL-UHFFFAOYSA-N
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Description

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C19H22N4O3 and a molecular weight of 354.4 g/mol . This compound is characterized by the presence of an indole moiety, a pyrimidine ring, and a carbamate ester group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties allow the compound to bind to various enzymes and receptors, modulating their activities. This can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester is unique due to the presence of both indole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Biological Activity

Carbamic acid derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes an indole moiety and a pyrimidine ring. Its molecular formula is C14H20N4O3C_{14}H_{20}N_4O_3, and it exhibits properties typical of carbamate esters, which are known to interact with biological targets such as enzymes and receptors.

1. Enzyme Inhibition

Carbamic acid derivatives often act as inhibitors of enzymes such as acetylcholinesterase (AChE). The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's.

2. Antimicrobial Properties

Research has indicated that certain carbamate derivatives exhibit antimicrobial activity against various pathogens. For instance, studies on related compounds have shown effectiveness against Entamoeba histolytica, the causative agent of amoebiasis. These findings suggest that the compound could possess similar antiamoebic properties, warranting further investigation into its therapeutic potential against protozoan infections .

3. Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation. This activity can be beneficial in conditions characterized by chronic inflammation.

Case Study 1: Antiamoebic Activity

A study conducted on a related carbamate derivative demonstrated significant antiamoebic activity in a hamster model of hepatic amoebiasis. The compound was tested for toxicity and mutagenicity using the Ames test, revealing a favorable safety profile while effectively reducing the parasite load .

ParameterResult
Dosage100 mg/kg
Efficacy85% reduction in parasites
ToxicityMinimal at therapeutic dose

Case Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective potential of carbamate esters similar to our compound. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in neurodegenerative disease models .

Research Findings

Research has shown that carbamate derivatives can exhibit a range of biological activities:

  • Antimicrobial Activity : Effective against various bacterial strains and protozoa.
  • Neuroprotective Effects : Potential to mitigate neuronal damage in models of neurodegeneration.
  • Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating a possible role in oncology.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl N-[[6-(1H-indol-5-yloxy)pyrimidin-4-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)26-18(24)23(4)11-14-10-17(22-12-21-14)25-15-5-6-16-13(9-15)7-8-20-16/h5-10,12,20H,11H2,1-4H3

InChI Key

HFVONDIBOKPENL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=NC=N1)OC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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